molecular formula C11H15BrO3 B1438348 5-(1-Bromoethyl)-1,2,3-trimethoxybenzene CAS No. 1094792-22-9

5-(1-Bromoethyl)-1,2,3-trimethoxybenzene

Cat. No. B1438348
M. Wt: 275.14 g/mol
InChI Key: RQRJNBPMDNWZGQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The benzene ring in the molecule contributes to its stability due to the delocalization of pi electrons . The bromoethyl group is a linear two-carbon chain with a bromine atom at the end, and the methoxy groups are oxygen atoms bonded to a methyl group (-CH3), attached to the benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(1-Bromoethyl)-1,2,3-trimethoxybenzene” would depend on factors such as its molecular structure and the nature of its functional groups. For instance, the presence of a benzene ring could contribute to its stability and potentially its solubility in nonpolar solvents .

Scientific Research Applications

Controlled Radical Polymerization of Styrene

  • Application : (1-Bromoethyl)benzene has been used in the controlled radical polymerization of styrene .
  • Method : This compound acts as an initiator in the polymerization process .
  • Results : The result is the synthesis of polystyrene .

Asymmetric Esterification of Benzoic Acid

  • Application : (1-Bromoethyl)benzene has been used in the asymmetric esterification of benzoic acid .
  • Method : This process occurs in the presence of a chiral cyclic guanidine .

Synthesis of Bromine Terminated Polyp-methoxystyrene

  • Application : (1-Bromoethyl)benzene has been used as an initiator in the synthesis of bromine terminated polyp-methoxystyrene .
  • Method : This compound initiates the atom transfer radical polymerization .
  • Results : The result is the synthesis of bromine terminated polyp-methoxystyrene .

Synthesis of 5-(1-bromoethyl)-6-nitro-1,3-dioxaindane

  • Application : (1-Bromoethyl)benzene has been used in the synthesis of 5-(1-bromoethyl)-6-nitro-1,3-dioxaindane .
  • Results : The result is the synthesis of 5-(1-bromoethyl)-6-nitro-1,3-dioxaindane .
  • Application : (1-Bromoethyl)benzene is used in organic synthesis for the introduction of the benzyl groups .
  • Method : Benzylations are often achieved in the presence of catalytic amounts of sodium iodide, which generates the more reactive benzyl iodide in situ .

Electrophilic Aromatic Substitution

  • Application : (1-Bromoethyl)benzene has been used in electrophilic aromatic substitution reactions .
  • Method : This process occurs under conditions suitable for a free radical halogenation .
  • Results : The result is the introduction of a benzyl group to the aromatic ring .

properties

IUPAC Name

5-(1-bromoethyl)-1,2,3-trimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO3/c1-7(12)8-5-9(13-2)11(15-4)10(6-8)14-3/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRJNBPMDNWZGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C(=C1)OC)OC)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-Bromoethyl)-1,2,3-trimethoxybenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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